molecular formula C13H11ClN2O4S B2840312 4-chloro-3-(pyridin-3-ylmethylsulfamoyl)benzoic Acid CAS No. 731797-74-3

4-chloro-3-(pyridin-3-ylmethylsulfamoyl)benzoic Acid

Cat. No. B2840312
CAS RN: 731797-74-3
M. Wt: 326.75
InChI Key: DSZPBCFRGXJPKK-UHFFFAOYSA-N
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Description

4-chloro-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPB is a sulfonamide derivative that exhibits potent inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. While the specific mechanism of action for “4-chloro-3-(pyridin-3-ylmethylsulfamoyl)benzoic Acid” is not available, benzoic acid, a related compound, is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Safety and Hazards

The safety and hazards associated with a compound are essential for its handling and disposal. While specific safety data for “4-chloro-3-(pyridin-3-ylmethylsulfamoyl)benzoic Acid” is not available, 4-chlorobenzoic acid is known to cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c14-11-4-3-10(13(17)18)6-12(11)21(19,20)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZPBCFRGXJPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841242
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chloro-3-(pyridin-3-ylmethylsulfamoyl)benzoic Acid

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